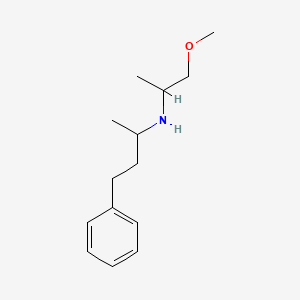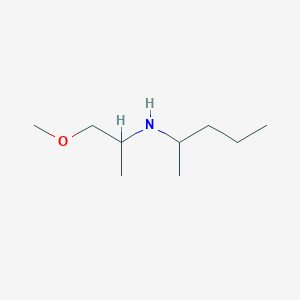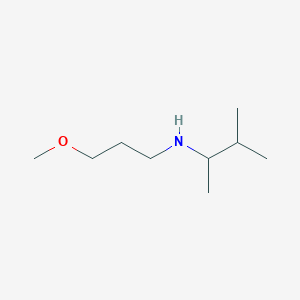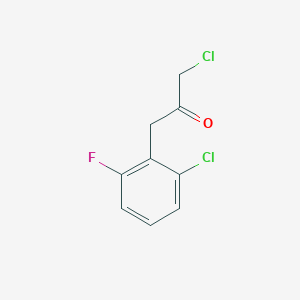
(4-Fluorooxan-4-yl)methansulfonylchlorid
Übersicht
Beschreibung
“(4-Fluorooxan-4-yl)methanesulfonyl chloride” is an organic compound with the CAS Number: 1803608-24-3 . It has a molecular weight of 216.66 . The IUPAC name for this compound is (4-fluorotetrahydro-2H-pyran-4-yl)methanesulfonyl chloride . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for “(4-Fluorooxan-4-yl)methanesulfonyl chloride” is 1S/C6H10ClFO3S/c7-12(9,10)5-6(8)1-3-11-4-2-6/h1-5H2 . The SMILES representation of the molecule is C1COCCC1(CS(=O)(=O)Cl)F .Physical And Chemical Properties Analysis
“(4-Fluorooxan-4-yl)methanesulfonyl chloride” is a powder . It should be stored at a temperature of 4 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
(4-Fluorooxan-4-yl)methansulfonylchlorid: ist ein wertvolles Reagenz in der organischen Synthese. Seine Sulfonsäurechloridgruppe ist sehr reaktiv, was es zu einem exzellenten Zwischenprodukt für die Einführung der Sulfonsäurefunktionsgruppe in organische Moleküle macht. Dies kann insbesondere bei der Synthese von Sulfonamid-basierten Medikamenten nützlich sein, einer Klasse von Verbindungen, die aufgrund ihrer antibakteriellen und antiprotozoalen Eigenschaften weit verbreitet sind .
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung zur Entwicklung neuer Pharmazeutika eingesetzt werden. Ihr Fluoratom kann als Bioisoster fungieren und ein Wasserstoffatom ersetzen, um die biologische Aktivität oder Stabilität eines Arzneimittelmoleküls zu verbessern. Dies ist besonders relevant bei der Entwicklung von Enzyminhibitoren oder Rezeptormodulatoren, bei denen die geringe Größe und die hohe Elektronegativität von Fluor einen erheblichen Einfluss auf die Wechselwirkungen zwischen Medikament und Rezeptor haben können .
Materialwissenschaft
Die Fähigkeit der Verbindung, aufgrund ihres reaktiven Chlorids als Verknüpfungsmittel zu fungieren, macht sie zu einem Kandidaten für die Herstellung neuartiger Polymere oder Copolymere. Diese Materialien könnten potenzielle Anwendungen bei der Herstellung von hochfesten Fasern oder fortschrittlichen Beschichtungen mit einzigartigen Eigenschaften wie erhöhter Hitze- oder Chemikalienbeständigkeit haben .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie könnte This compound zur Synthese von Verbindungen verwendet werden, die als Pestizide oder Herbizide dienen. Die Einführung der Sulfonsäuregruppe in aktive Moleküle kann zur Entwicklung neuer Formulierungen mit verbesserter Wirksamkeit und geringerer Umweltbelastung führen .
Analytische Chemie
Diese Verbindung kann in der analytischen Chemie als Derivatisierungsmittel verwendet werden. Sie kann mit verschiedenen funktionellen Gruppen reagieren, wodurch diese durch bestimmte analytische Verfahren wie Massenspektrometrie oder Chromatographie besser detektierbar werden. Dies ist besonders nützlich bei der Analyse komplexer biologischer Proben, bei denen Empfindlichkeit und Spezifität entscheidend sind .
Chemische Forschung
In der chemischen Forschung kann This compound zur Untersuchung von chemischen Reaktionsmechanismen eingesetzt werden. Seine Reaktivität kann Einblicke in die Kinetik und Dynamik von Sulfonierungsreaktionen liefern, die für das Verständnis einer Vielzahl chemischer Prozesse grundlegend sind .
Wirkmechanismus
(4-Fluorooxan-4-yl)methanesulfonyl chloride is used as a protecting group in organic chemistry, which means that it is used to protect certain functional groups from reacting with other molecules. This is done by forming a stable ester bond with the functional group, which prevents it from reacting with other molecules. (4-Fluorooxan-4-yl)methanesulfonyl chloride can also be used as a fluorescent label, which allows it to be used in immunoassays and other biological assays.
Biochemical and Physiological Effects
(4-Fluorooxan-4-yl)methanesulfonyl chloride is generally considered to be a safe and non-toxic reagent. It has been used in a variety of biological assays and has been found to have no adverse effects on the body. It is also non-carcinogenic and does not accumulate in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (4-Fluorooxan-4-yl)methanesulfonyl chloride in lab experiments is its stability and high reactivity. It is a very stable compound and is highly reactive, which makes it ideal for a variety of laboratory experiments. It is also non-toxic, which makes it safe to use in the laboratory. However, (4-Fluorooxan-4-yl)methanesulfonyl chloride is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4-Fluorooxan-4-yl)methanesulfonyl chloride. One potential application is in the synthesis of peptide-based drugs, which could be used to treat a variety of diseases. Another potential application is in the synthesis of peptide-based vaccines, which could be used to prevent the spread of infectious diseases. Additionally, (4-Fluorooxan-4-yl)methanesulfonyl chloride could be used in the synthesis of peptide-based diagnostics, which could be used to detect and diagnose diseases. Finally, (4-Fluorooxan-4-yl)methanesulfonyl chloride could be used in the synthesis of peptide-based imaging agents, which could be used to improve the accuracy of medical imaging.
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluorooxan-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)1-3-11-4-2-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZFNYCDNVNASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1462279.png)
amine](/img/structure/B1462280.png)
![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![1-(4-{[(Oxolan-2-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1462285.png)

![2-chloro-N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B1462289.png)
![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)



![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)

![6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)